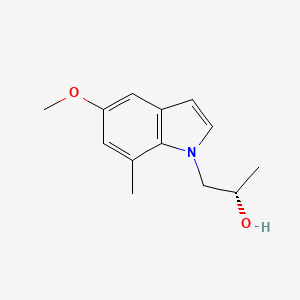![molecular formula C11H18O B12940231 Bicyclo[3.3.3]undecan-3-one](/img/structure/B12940231.png)
Bicyclo[3.3.3]undecan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[333]undecan-3-one is an organic compound with the molecular formula C₁₁H₁₈O It is a bicyclic ketone, characterized by a unique structure where three carbon atoms form a bridge between two cyclohexane rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.3.3]undecan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular aldol condensation of a suitable diketone. The reaction conditions often require the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or alcoholic medium.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation of bicyclic precursors. The use of metal catalysts like palladium or platinum can facilitate the hydrogenation process, leading to the formation of the desired ketone.
化学反应分析
Types of Reactions
Bicyclo[3.3.3]undecan-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Bicyclo[3.3.3]undecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bicyclo[3.3.3]undecan-3-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The compound’s bicyclic structure also influences its reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
Bicyclo[3.3.3]undecane: A similar bicyclic compound without the ketone group.
Bicyclo[2.2.1]heptane: Another bicyclic compound with a different ring structure.
Bicyclo[3.2.1]octane: A bicyclic compound with a smaller ring system.
Uniqueness
Bicyclo[3.3.3]undecan-3-one is unique due to its ketone functionality combined with a bicyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
分子式 |
C11H18O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC 名称 |
bicyclo[3.3.3]undecan-3-one |
InChI |
InChI=1S/C11H18O/c12-11-7-9-3-1-4-10(8-11)6-2-5-9/h9-10H,1-8H2 |
InChI 键 |
SXVPLPQPJREGKS-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CCCC(C1)CC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)



![1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12940187.png)





![[1-(cyclopentylamino)-1-oxobutan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12940226.png)

